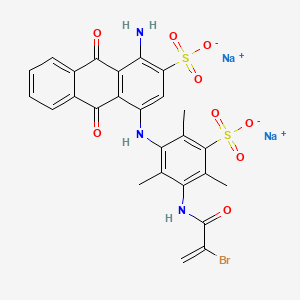
Disodium 1-amino-4-((3-((2-bromo-1-oxoallyl)amino)-2,4,6-trimethyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
1-氨基-4-((3-((2-溴-1-氧代烯丙基)氨基)-2,4,6-三甲基-5-磺酸苯基)氨基)-9,10-二氢-9,10-二氧蒽-2-磺酸二钠的合成涉及多个步骤,从蒽衍生物的制备开始。关键步骤包括:
硝化和还原: 蒽首先被硝化生成 1-硝基蒽,然后被还原成 1-氨基蒽。
磺化: 氨基蒽被磺化,在特定位置引入磺酸基团。
溴化和酰胺化: 磺化的氨基蒽经历溴化,然后与 2-溴-1-氧代烯丙基酰胺化,形成所需的化合物。
工业生产方法
该化合物的工业生产通常涉及大规模间歇式工艺,其中仔细控制反应条件以确保高产率和纯度。还探索了使用连续流反应器来提高效率和可扩展性。
化学反应分析
反应类型
1-氨基-4-((3-((2-溴-1-氧代烯丙基)氨基)-2,4,6-三甲基-5-磺酸苯基)氨基)-9,10-二氢-9,10-二氧蒽-2-磺酸二钠会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成不同的氧化态。
还原: 可以进行还原反应来修饰官能团。
取代: 化合物中的溴原子可以被其他亲核试剂取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 胺和硫醇等亲核试剂可用于取代反应。
主要产物
从这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会生成不同的磺酸衍生物,而取代反应可以引入各种官能团。
科学研究应用
1-氨基-4-((3-((2-溴-1-氧代烯丙基)氨基)-2,4,6-三甲基-5-磺酸苯基)氨基)-9,10-二氢-9,10-二氧蒽-2-磺酸二钠在科学研究中有多种应用:
化学: 用作各种化学反应和研究中的试剂。
生物学: 用于显微镜和其他生物测定的染色技术。
医学: 用于医疗设备的开发,特别是作为隐形眼镜的色素添加剂.
工业: 广泛用于纺织工业,用于染色织物和其他材料。
作用机理
1-氨基-4-((3-((2-溴-1-氧代烯丙基)氨基)-2,4,6-三甲基-5-磺酸苯基)氨基)-9,10-二氢-9,10-二氧蒽-2-磺酸二钠的作用机制涉及其与特定分子靶标的相互作用。该化合物与某些蛋白质和酶结合,改变它们的活性。磺酸基团提高了它的溶解度,并促进了它与生物分子的相互作用。
作用机制
The mechanism of action of Disodium 1-amino-4-((3-((2-bromo-1-oxoallyl)amino)-2,4,6-trimethyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves its interaction with specific molecular targets. The compound binds to certain proteins and enzymes, altering their activity and function. The sulfonate groups enhance its solubility and facilitate its interaction with biological molecules.
相似化合物的比较
类似化合物
活性蓝 19: 另一种基于蒽的染料,具有类似的应用,但官能团不同。
活性蓝 21: 结构类似,但在磺酸基团和氨基基团方面有所不同。
独特性
1-氨基-4-((3-((2-溴-1-氧代烯丙基)氨基)-2,4,6-三甲基-5-磺酸苯基)氨基)-9,10-二氢-9,10-二氧蒽-2-磺酸二钠因其官能团的特定组合而独一无二,这些官能团提供了独特的化学和物理特性。它的高溶解度和鲜艳的颜色使其在各种应用中特别有价值。
属性
CAS 编号 |
65147-24-2 |
|---|---|
分子式 |
C26H20BrN3Na2O9S2 |
分子量 |
708.5 g/mol |
IUPAC 名称 |
disodium;1-amino-4-[3-(2-bromoprop-2-enoylamino)-2,4,6-trimethyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C26H22BrN3O9S2.2Na/c1-10-21(11(2)25(41(37,38)39)12(3)22(10)30-26(33)13(4)27)29-16-9-17(40(34,35)36)20(28)19-18(16)23(31)14-7-5-6-8-15(14)24(19)32;;/h5-9,29H,4,28H2,1-3H3,(H,30,33)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |
InChI 键 |
TVWBPUZDERZRMO-UHFFFAOYSA-L |
规范 SMILES |
CC1=C(C(=C(C(=C1NC(=O)C(=C)Br)C)S(=O)(=O)[O-])C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















